Sodium 4-(2-Ethylhexyl) 2-Sulfobutanedioate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 4-(2-Ethylhexyl) 2-Sulfobutanedioate typically involves the esterification of 2-ethylhexanol with maleic anhydride, followed by sulfonation and neutralization with sodium hydroxide . The reaction conditions include:
Esterification: Conducted at elevated temperatures (around 150-200°C) in the presence of an acid catalyst.
Sulfonation: Performed using sulfur trioxide or chlorosulfonic acid at controlled temperatures.
Neutralization: Achieved by adding sodium hydroxide to the sulfonated product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and high yields .
Chemical Reactions Analysis
Types of Reactions
Sodium 4-(2-Ethylhexyl) 2-Sulfobutanedioate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form sulfonic acids.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines and alcohols can react with the sulfonate group.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Sodium 4-(2-Ethylhexyl) 2-Sulfobutanedioate has several scientific research applications, including:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions.
Biology: Employed in the synthesis of electrospun fibers for controlled antibiotic drug release.
Medicine: Acts as an impurity in the synthesis of Docusate, a laxative used for treating constipation.
Industry: Utilized in the production of detergents and cleaning agents due to its surfactant properties.
Mechanism of Action
The mechanism of action of Sodium 4-(2-Ethylhexyl) 2-Sulfobutanedioate involves its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better mixing and interaction of different phases . In biological applications, it facilitates the release of active pharmaceutical ingredients from electrospun fibers .
Comparison with Similar Compounds
Similar Compounds
Disodium Mono (2-ethylhexyl) Sulfosuccinate: Another surfactant with similar properties.
Docusate Sodium: A widely used laxative with similar chemical structure.
Uniqueness
Sodium 4-(2-Ethylhexyl) 2-Sulfobutanedioate is unique due to its specific ester and sulfonate groups, which provide distinct surfactant properties and make it suitable for specialized applications in drug delivery and industrial processes .
Properties
CAS No. |
115960-17-3 |
---|---|
Molecular Formula |
C₁₂H₂₁NaO₇S |
Molecular Weight |
332.35 |
Synonyms |
Docusate Sodium Impurity; 4-(2-Ethylhexyl)ester-2-sulfo-butanedioic Acid Sodium Salt; |
Origin of Product |
United States |
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